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Compound of Interest

Compound Name: 4-Methyl-4-octanol

Cat. No.: B1584108

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
tertiary alcohol, 4-Methyl-4-octanol (CAS No. 23418-37-3; Formula: CeH200; Molecular
Weight: 144.25 g/mol ).[1][2][3] This document is intended for researchers, scientists, and
professionals in drug development and chemical analysis, offering a consolidated reference for
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for 4-Methyl-4-
octanol. While experimental Infrared and Mass Spectrometry data are available, experimental
NMR data is not readily found in public databases. Therefore, predicted NMR data is provided
based on established chemical shift principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is calculated using standard chemical shift estimation rules. Actual
experimental values may vary.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Methyl-4-octanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.45 Singlet 1H OH
~1.39 Multiplet 4H CH2-C(OH)-CH:
~1.28 Multiplet 4H -CH2-CH2-CHs
~1.08 Singlet 3H C(OH)-CHs
~0.90 Triplet 6H -CH2-CHs

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Methyl-4-octanol

Chemical Shift (6, ppm)

Carbon Assignment

~725 C-OH (C4)
~42.0 CH2-C(OH)
~26.5 C(OH)-CHs
~23.0 -CH2-CH2-CHs
~17.0 -CH2-CH2-CHs
~14.0 -CHs

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a prominent broad absorption indicating the hydroxyl

group and strong absorptions corresponding to C-H stretching.[1]

Table 3: Key IR Absorption Bands for 4-Methyl-4-octanol
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Wavenumber (cm~?) Intensity Assignment

~ 3600 - 3200 Strong, Broad O-H stretch (alcohol)

2960 - 2850 Strong C-H stretch (alkane)

~ 1465 Medium C-H bend (alkane)

~ 1150 Medium C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI), which typically results in

significant fragmentation.[1][3]

Table 4: Major Fragments in the Electron lonization Mass Spectrum of 4-Methyl-4-octanol

Mass-to-Charge Ratio . . Possible Fragment
Relative Intensity )
(m/z) Assignment

[M - C3H7]* (Loss of propyl

101 High _
radical)
M - CaHo]* (Loss of butyl
87 High IM - Cate]" { Y
radical)
73 High [CaHoQO]*
59 Base Peak [CsH70O]"
43 High [CsH7]*

Note: The molecular ion peak (M*) at m/z 144 is expected to be of very low abundance or
absent in the EIl spectrum of tertiary alcohols due to rapid fragmentation.

Experimental Protocols

The following are generalized protocols typical for the spectroscopic analysis of liquid organic
compounds like 4-Methyl-4-octanol.
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NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 4-Methyl-4-octanol is dissolved in ~0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solvent to
serve as an internal reference for chemical shifts (& = 0.00 ppm).

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-500
MHz).

'H NMR Acquisition: Standard acquisition parameters include a 30-45° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16
scans are co-added to improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
singlets for each unique carbon. A larger number of scans (e.g., 512 or more) is typically
required due to the lower natural abundance of 13C.

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier
transform, followed by phase and baseline correction.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid): A single drop of pure 4-Methyl-4-octanol is placed on the
surface of a polished salt plate (e.g., NaCl or KBr).

Film Formation: A second salt plate is carefully placed on top to create a thin, uniform liquid
film between the plates.

Spectrum Acquisition: The "sandwich" plate assembly is mounted in the sample holder of an
FTIR spectrometer.

Background Scan: A background spectrum of the empty instrument (or clean salt plates) is
recorded.

Sample Scan: The sample spectrum is then recorded, typically over a range of 4000 to 400
cm~1, The instrument automatically ratios the sample scan against the background to
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generate the final transmittance or absorbance spectrum.

o Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g.,
acetone or isopropanol) and stored in a desiccator.

Mass Spectrometry Protocol

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a Gas Chromatography (GC-MS) system for separation and
purification, or by direct injection. The sample is vaporized in a heated inlet.

« lonization (Electron lonization - El): In the ion source, the vaporized molecules are
bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an
electron from the molecule, creating a positively charged molecular ion (M*) and causing
extensive fragmentation.

o Mass Analysis: The resulting ions are accelerated by an electric field and guided into a mass
analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-
charge (m/z) ratio.

» Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a
pure chemical compound like 4-Methyl-4-octanol.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1584108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Sample Handling

Pure Sample
(4-Methyl-4-octanol)

l

Sample Preparation
(Dissolving/Neat Film)

Spectroscopic Analysis

NMR Spectroscopy
(1H' 13C)

IR Spectroscopy

Mass Spectrometry

Data Interpretation

Functional Groups
Connectivity

Functional Groups Molecular Weight

(O-H, C-0) Fragmentation Pattern

Final Confirmation

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Chemical Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584108#spectroscopic-data-for-4-methyl-4-octanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.guidechem.com/dictionary/en/23418-37-3.html
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H20O/c1-4-6-8-9(3%2C10)7-5-2/h10H%2C4-8H2%2C1-3H3
https://www.benchchem.com/product/b1584108#spectroscopic-data-for-4-methyl-4-octanol-nmr-ir-ms
https://www.benchchem.com/product/b1584108#spectroscopic-data-for-4-methyl-4-octanol-nmr-ir-ms
https://www.benchchem.com/product/b1584108#spectroscopic-data-for-4-methyl-4-octanol-nmr-ir-ms
https://www.benchchem.com/product/b1584108#spectroscopic-data-for-4-methyl-4-octanol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

